molecular formula C25H29N5O4S B11415193 N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11415193
M. Wt: 495.6 g/mol
InChI Key: QJFDGPGVEUWARS-XLNRJJMWSA-N
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Description

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a molecular formula of C25H28N4O4S. This compound is characterized by the presence of an indole ring, a piperazine ring, and a benzamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the dimethylsulfamoyl group. The next step involves the formation of the piperazine ring, which is then linked to the indole derivative. The final step includes the formation of the benzamide group through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Coupling Reactions: These reactions involve the formation of new bonds between the compound and other molecules, often using catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide can be compared with other similar compounds, such as:

  • N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide
  • N-{(1Z)-3-(diisobutylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxo-1-propen-2-yl}-4-methoxybenzamide

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6 g/mol

IUPAC Name

N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H29N5O4S/c1-27(2)35(33,34)30-18-20(21-11-7-8-12-23(21)30)17-22(25(32)29-15-13-28(3)14-16-29)26-24(31)19-9-5-4-6-10-19/h4-12,17-18H,13-16H2,1-3H3,(H,26,31)/b22-17-

InChI Key

QJFDGPGVEUWARS-XLNRJJMWSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)/C(=C/C2=CN(C3=CC=CC=C32)S(=O)(=O)N(C)C)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C(=O)C(=CC2=CN(C3=CC=CC=C32)S(=O)(=O)N(C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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